molecular formula C17H17NO B14930719 N,N-di(prop-2-en-1-yl)naphthalene-1-carboxamide

N,N-di(prop-2-en-1-yl)naphthalene-1-carboxamide

Katalognummer: B14930719
Molekulargewicht: 251.32 g/mol
InChI-Schlüssel: JYGXJXTZSHDCRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NN-BIS(PROP-2-EN-1-YL)NAPHTHALENE-1-CARBOXAMIDE is a synthetic organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two prop-2-en-1-yl groups attached to the nitrogen atoms of the naphthalene-1-carboxamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NN-BIS(PROP-2-EN-1-YL)NAPHTHALENE-1-CARBOXAMIDE typically involves the reaction of naphthalene-1-carboxylic acid with prop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions may include:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of NN-BIS(PROP-2-EN-1-YL)NAPHTHALENE-1-CARBOXAMIDE may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

NN-BIS(PROP-2-EN-1-YL)NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1,4-dicarboxylic acid, while reduction may produce naphthalene-1-carboxamide derivatives with reduced alkyl groups.

Wissenschaftliche Forschungsanwendungen

NN-BIS(PROP-2-EN-1-YL)NAPHTHALENE-1-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of NN-BIS(PROP-2-EN-1-YL)NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide: A similar compound with a prop-2-yn-1-yl group instead of prop-2-en-1-yl.

    2-(Prop-2-yn-1-yloxy)naphthalene: Another naphthalene derivative with a prop-2-yn-1-yloxy group.

    2-Bromo-6-(prop-2-yn-1-yloxy)naphthalene: A brominated naphthalene derivative with a prop-2-yn-1-yloxy group.

Uniqueness

NN-BIS(PROP-2-EN-1-YL)NAPHTHALENE-1-CARBOXAMIDE is unique due to the presence of two prop-2-en-1-yl groups, which confer distinct chemical properties and reactivity compared to similar compounds

Eigenschaften

Molekularformel

C17H17NO

Molekulargewicht

251.32 g/mol

IUPAC-Name

N,N-bis(prop-2-enyl)naphthalene-1-carboxamide

InChI

InChI=1S/C17H17NO/c1-3-12-18(13-4-2)17(19)16-11-7-9-14-8-5-6-10-15(14)16/h3-11H,1-2,12-13H2

InChI-Schlüssel

JYGXJXTZSHDCRU-UHFFFAOYSA-N

Kanonische SMILES

C=CCN(CC=C)C(=O)C1=CC=CC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.